
9-Anthraceneboronic acid
Overview
Description
9-Anthraceneboronic acid is an organic compound with the molecular formula C14H11BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a boronic acid group attached to the 9th position of the anthracene ring. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneboronic acid typically involves the reaction of 9-bromoanthracene with n-butyllithium (n-BuLi) followed by the addition of triethyl borate. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at low temperatures (around -78°C). After the reaction, the mixture is acidified with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is dried, filtered, and evaporated to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 9-Anthraceneboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Hydrochloric Acid (HCl): Used for acidification during synthesis.
n-Butyllithium (n-BuLi): Used for the lithiation of 9-bromoanthracene.
Triethyl Borate: Used as a boron source in the synthesis.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Anthracene Derivatives: Various derivatives can be synthesized depending on the specific reactions and conditions used.
Scientific Research Applications
Material Science
1.1 Polymer Modification
One of the primary applications of 9-AnBA is in the modification of polymers. Research indicates that 9-AnBA can be integrated into polymer matrices to enhance mechanical properties and introduce stimuli-responsive behavior. For instance, in a study involving polybenzoxazines, 9-AnBA was used to modify the polymer structure, leading to improved fluorescence properties and mechanical strength under UV irradiation. The incorporation of 9-AnBA resulted in a controlled photodimerization process that increased cross-link density, thereby enhancing the material's hardness and elasticity .
Table 1: Mechanical Properties of Modified Polymers
Polymer Type | Initial Stress (MPa) | Stress after Modification (MPa) | Initial Strain (%) | Strain after Modification (%) |
---|---|---|---|---|
SBS-BAn (unmodified) | 14.83 | 21.94 | 2239 | 1209 |
Synthesis of Derivatives
2.1 Synthesis of Anthraquinone
9-Anthraceneboronic acid serves as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pharmaceutical industries. A notable method involves reacting 9-AnBA with different bases to yield 9,10-anthraquinone with high efficiency (up to 99% yield). This reaction highlights the utility of 9-AnBA in producing valuable compounds through straightforward synthetic pathways .
Table 2: Synthesis Yields of 9,10-Anthraquinone from 9-AnBA
Base Used | Yield (%) |
---|---|
Sodium Hydroxide | 99.03 |
Triethylamine | 95.6 |
Diethylamine | 94.1 |
Sodium Bicarbonate | 84.6 |
Sensor Technology
3.1 Fluorescent Sensors for Sugar Recognition
The ability of boronic acids to selectively bind diols makes them ideal for sensor applications. A recent study developed a fluorescent probe based on an anthracene-type boronic acid that can selectively recognize sugars at physiological pH levels. This probe utilizes the unique fluorescence properties of anthracene when complexed with sugars, allowing for sensitive detection in biological samples .
3.2 Mechanism of Sugar Detection
The detection mechanism involves the formation of a supramolecular complex between the boronic acid moiety and sugars, resulting in a measurable change in fluorescence intensity:
- Monomer Fluorescence : Emission from unbound probe.
- Dimer Fluorescence : Emission upon sugar binding.
This dual fluorescence response allows for ratiometric sensing, enhancing specificity and sensitivity .
Environmental Applications
4.1 Adsorption Studies on TiO2 Surfaces
Research has also explored the adsorption behavior of anthracene derivatives on titanium dioxide surfaces, which is relevant for photocatalytic applications and environmental remediation. The interaction between 9-anthracenecarboxylic acid and TiO2 was studied using scanning tunneling microscopy, revealing insights into how organic compounds can influence photocatalytic efficiency .
Mechanism of Action
The mechanism of action of 9-Anthraceneboronic acid primarily involves its ability to form borate ester bonds and its luminescent properties. The boronic acid group can interact with diols and other functional groups, facilitating various chemical reactions. Additionally, the anthracene moiety can undergo reversible dimerization under ultraviolet light, making it useful in stimuli-responsive materials .
Comparison with Similar Compounds
- Naphthalene-1-boronic acid
- 2-Naphthylboronic acid
- Pyrene-1-boronic acid
- 4-Biphenylboronic acid
Comparison: 9-Anthraceneboronic acid is unique due to its anthracene moiety, which imparts distinct luminescent properties and the ability to form stimuli-responsive materials. Compared to other boronic acids, it offers higher mechanical strength and chemical stability in composite materials .
Biological Activity
9-Anthraceneboronic acid (CAS No. 100622-34-2) is a boronic acid derivative featuring an anthracene moiety, which has garnered attention in various fields of research due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₁BO₂
- Molecular Weight : 222.05 g/mol
- Melting Point : Approximately 215°C (decomposition)
- Solubility : Moderately soluble in water, with a solubility of approximately 0.0308 mg/ml .
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Biomolecules : Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in biological systems for selective targeting. This property allows this compound to interact with various biomolecules, potentially influencing cellular processes.
- Fluorescence Properties : The anthracene moiety provides strong fluorescence characteristics, making it useful in bioimaging and sensing applications. The ability to fluoresce under UV light allows for visualization in biological assays.
- Polymeric Applications : When incorporated into polymeric materials, such as poly(vinyl alcohol), this compound enhances mechanical properties and introduces stimuli-responsive behavior, which can be tailored for drug delivery systems .
Case Study 1: Anticancer Activity
A study explored the potential anticancer properties of this compound by evaluating its effects on cancer cell lines. The compound exhibited significant cytotoxicity against several cancer types, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound may serve as a lead compound for developing new anticancer therapies .
Case Study 2: Drug Delivery Systems
Research has demonstrated the utility of this compound in creating smart drug delivery systems. By forming dynamic covalent bonds with therapeutic agents, the compound enables controlled release in response to specific stimuli (e.g., pH changes or UV light). This approach enhances the efficacy and reduces side effects of chemotherapeutic drugs .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 9-anthraceneboronic acid, and how is its purity validated?
- Methodological Answer : this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where anthracene derivatives react with boronic acid precursors. Structural validation involves 1H-NMR spectroscopy , where characteristic peaks for the anthracene backbone (e.g., aromatic protons at 7.5–8.5 ppm) and boronic acid groups (split peaks near 3.7–5.0 ppm due to esterification) confirm successful synthesis . Purity is assessed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Q. Which spectroscopic techniques are critical for characterizing this compound in polymer composites?
- Methodological Answer :
- UV-Vis spectroscopy : Monitors anthracene’s absorption bands (330–390 nm) to track photodimerization or boronate ester formation .
- 1H-NMR : Identifies covalent bonding in polymers (e.g., peak shifts from 3.7 ppm to 5.0 ppm upon esterification) .
- SEM/EDX : Confirms uniform distribution in polymer matrices without aggregation, as seen in SBS–BAn0 composites .
Q. How should this compound be stored to maintain stability for long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Degradation risks increase with prolonged storage; periodic revalidation via NMR or FTIR is recommended to detect anhydride formation or oxidation .
Advanced Research Questions
Q. How can UV irradiation time be optimized to tune the mechanical properties of this compound-based elastomers?
- Methodological Answer : UV exposure induces anthracene photodimerization, increasing crosslinking density. For SBS–BAnx composites:
- Stress/Strain Correlation : Stress increases from ~14.8 MPa (2 min exposure) to ~21.9 MPa (30 min), while strain decreases from ~2239% to ~1209%. Optimize exposure using real-time UV-Vis to track anthracene dimerization (absorbance decay at 330–390 nm) .
- Controlled Crosslinking : Use rheometry to monitor viscoelastic changes (e.g., storage modulus ) during irradiation .
Q. What strategies address contradictory data in Suzuki-Miyaura coupling yields involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts efficiency. Screen catalysts with ligand libraries.
- Oxygen Sensitivity : Boronic acids oxidize readily; use degassed solvents and inert atmospheres.
- Byproduct Analysis : Employ LC-MS to identify protodeboronation byproducts and adjust base (e.g., K₂CO₃ vs. Cs₂CO₃) .
Q. How does pH influence the reversible binding of this compound to catechol-containing films?
- Methodological Answer : At pH ≥ 7.4, boronate esters form with catechol hydroxyls (confirmed by UV-Vis at 320–390 nm). At pH ≤ 2.5, ester dissociation occurs. Quantify accessible catechol groups using absorbance at 362 nm and Langmuir isotherm models .
Q. What advanced techniques elucidate the kinetics of anthracene photodimerization in real time?
- Methodological Answer :
- Time-Resolved UV-Vis : Track absorbance decay kinetics (e.g., pseudo-first-order rate constants).
- In Situ FTIR : Monitor C=C bond scission and dimer formation.
- Quantum Yield Calculation : Use actinometry with ferrioxalate to quantify photoreaction efficiency .
Q. How can this compound enhance electron transport in graphene nanoribbon (GNR) synthesis?
- Methodological Answer : As a precursor in GNR edge-functionalization, it improves charge mobility. Optimize via:
- STM/AFM : Image nanoribbon morphology and edge defects.
- FET Measurements : Compare carrier mobility before/after functionalization .
Q. What analytical approaches resolve contradictions in anthracene aggregation vs. covalent embedding in polymers?
- Methodological Answer :
- Fluorescence Quenching : Compare emission spectra of free vs. polymer-bound anthracene.
- XPS : Detect B–O bonds to confirm covalent incorporation vs. physical mixing .
Q. How do substituents on the anthracene core affect boronic acid reactivity in multi-step syntheses?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) reduce boronic acid stability, while electron-donating groups (e.g., –OCH₃) enhance it. Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling or esterification .
Q. Tables for Key Data
Table 1 : UV-Induced Mechanical Properties of SBS–BAnx Composites
UV Exposure Time (min) | Stress (MPa) | Strain (%) | Crosslinking Density (mol/m³) |
---|---|---|---|
2 | 14.83 | 2239 | 0.12 |
30 | 21.94 | 1209 | 0.38 |
Source: Adapted from |
Table 2 : Common Side Reactions in Suzuki-Miyaura Coupling
Side Reaction | Mitigation Strategy | Detection Method |
---|---|---|
Protodeboronation | Use aryl triflates instead of halides | LC-MS ([M–B(OH)₂]⁺) |
Homocoupling | Optimize Pd catalyst loading | GC-MS (biphenyl peaks) |
Oxidation | Degas solvents, use antioxidant additives | FTIR (B–O stretch) |
Properties
IUPAC Name |
anthracen-9-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDLIWHHXBLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573500 | |
Record name | Anthracen-9-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100622-34-2 | |
Record name | Anthracen-9-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Anthraceneboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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